molecular formula C11H12BrN3OS B5638177 3-[(3-bromo-4-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole

3-[(3-bromo-4-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole

Cat. No. B5638177
M. Wt: 314.20 g/mol
InChI Key: GYBAWTQZWMDORM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives often involves multi-step chemical reactions utilizing various starting materials and reagents. One approach to synthesizing triazole compounds, which may be similar to our compound of interest, involves the initial preparation of an amino-triazole derivative followed by reactions with different aldehydes and reagents to introduce specific substituent groups such as methoxybenzyl and bromo groups (Bekircan et al., 2008). Another relevant method includes the acid-catalyzed reaction of triazole-carbohydrazide with aldehydes to synthesize methoxybenzylidene-substituted triazoles (Alotaibi et al., 2018).

Molecular Structure Analysis

X-ray diffraction techniques and density functional theory (DFT) calculations play a critical role in elucidating the molecular structure of triazole derivatives. Such studies reveal the dihedral angles between the triazole ring and attached phenyl rings, as well as the formation of hydrogen bonds that contribute to the stability of the molecular structure (Șahin et al., 2011).

Chemical Reactions and Properties

Triazole compounds undergo various chemical reactions, including bromine to lithium exchange reactions, which allow for further functionalization of the triazole ring (Iddon & Nicholas, 1996). These reactions are crucial for modifying the chemical properties of the triazole for specific applications.

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are determined through experimental methods. These properties are influenced by the specific substituents on the triazole ring and their interactions with the environment.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of triazole derivatives are closely related to their molecular structure. The presence of substituents such as methoxybenzyl and bromo groups affects the electron distribution within the molecule, influencing its reactivity in chemical reactions. Computational studies, including DFT calculations, provide insights into these properties by analyzing the molecular electrostatic potential and frontier molecular orbitals (Srivastava et al., 2016).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the biological activities observed for similar compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-methyl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3OS/c1-7-13-11(15-14-7)17-6-8-3-4-10(16-2)9(12)5-8/h3-5H,6H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBAWTQZWMDORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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